![molecular formula C15H11FN2OS B2574116 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105232-70-9](/img/structure/B2574116.png)

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

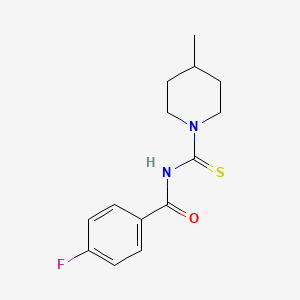

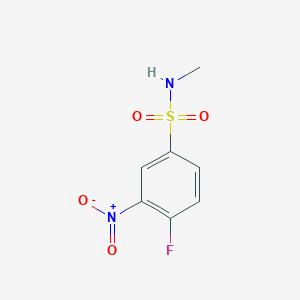

The molecular structure of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thieno[3,2-d]pyrimidin-4-one core with a 3-fluorophenyl group at the 7-position and an allyl group at the 3-position.Applications De Recherche Scientifique

- Researchers have developed a method for the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles using this compound. By employing phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates, they construct oxindoles containing a 3-fluoro quaternary center with high yields and excellent enantioselectivities .

- Thieno[3,4-b]pyrazine-based alternating conjugated polymers have been synthesized. These polymers combine the thieno[3,4-b]pyrazine unit with different benzene-based donor units. For instance, one polymer combines 9,9-dioctylfluorene with the thieno[3,4-b]pyrazine unit. These materials exhibit good yield and high molecular weight, making them promising for optoelectronic applications .

- The compound N-(2-ethylhexyl)carbazole-2,3-bis(4-fluorophenyl))thieno[3,4-b]pyrazine (PEC-FTP) absorbs light in the spectral range from UV to near 740 nm. Its absorption peaks occur at 339 and 564 nm in solution, while the solid film exhibits peaks at 336 and 600 nm. The photoluminescence (PL) emission peak for the solid film is at 689 nm .

Enantioselective Synthesis of 3-Fluoro-3-Allyl-Oxindoles

Conjugated Polymers Incorporating Thieno[3,4-b]pyrazine Units

Optical Properties and Light Absorption

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects such as the cessation of bacterial growth and reproduction .

Result of Action

The result of the action of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound has been found to exhibit very good antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Propriétés

IUPAC Name |

7-(3-fluorophenyl)-3-prop-2-enylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRKGIUGMUGFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)

![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)

![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)